(2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ETHYL-2-(ETHYLIMINO)-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound belonging to the thiazine family This compound is characterized by its unique structure, which includes a thiazine ring, an ethylimino group, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-2-(ETHYLIMINO)-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE typically involves the following steps:
Formation of the Thiazine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazine ring. This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Ethylimino Group: The ethylimino group is introduced via a condensation reaction between the thiazine intermediate and an ethylamine derivative.
Attachment of the Propoxyphenyl Group: The final step involves the coupling of the propoxyphenyl group to the thiazine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-2-(ETHYLIMINO)-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylimino and propoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thiazine derivatives.
Scientific Research Applications
3-ETHYL-2-(ETHYLIMINO)-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Material Science: It is explored for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-ETHYL-2-(ETHYLIMINO)-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to disruption of cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA synthesis inhibition.
Comparison with Similar Compounds
Similar Compounds
- 3-ETHYL-2-(ETHYLIMINO)-N-(2-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
- (2Z)-N-(4-CHLOROPHENYL)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
- ETHYL 4-(3-METHOXY-4-PROPOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
Uniqueness
3-ETHYL-2-(ETHYLIMINO)-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H23N3O3S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-ethyl-2-ethylimino-4-oxo-N-(4-propoxyphenyl)-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C18H23N3O3S/c1-4-11-24-14-9-7-13(8-10-14)20-17(23)15-12-16(22)21(6-3)18(25-15)19-5-2/h7-10,12H,4-6,11H2,1-3H3,(H,20,23) |
InChI Key |
IJKAZLYUOPZDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=NCC)S2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.